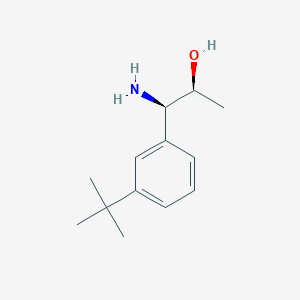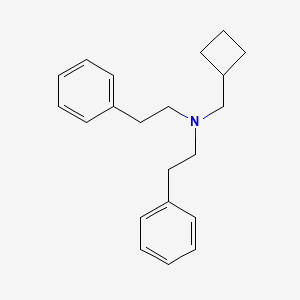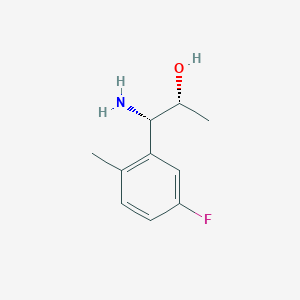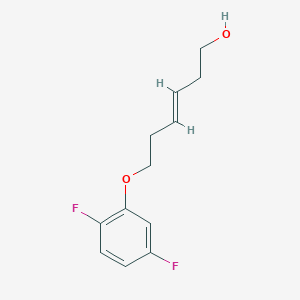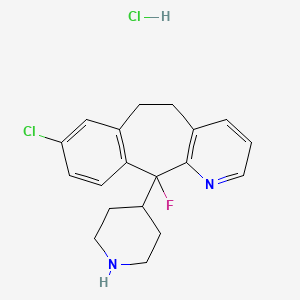
Desloratadineepimpurityahcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desloratadineepimpurityahcl is a compound related to desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity that may be present in desloratadine formulations and is of interest in pharmaceutical research and quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desloratadineepimpurityahcl involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of desloratadine, followed by specific reactions to introduce the impurity. Common reagents used in these reactions include hydrochloric acid, organic solvents like methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and quality of the final product. The process involves large-scale synthesis using reactors and controlled environments to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities, including this compound.
Chemical Reactions Analysis
Types of Reactions
Desloratadineepimpurityahcl undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated compounds.
Scientific Research Applications
Desloratadineepimpurityahcl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of desloratadine formulations.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its pharmacokinetic properties and potential effects on human health.
Industry: Used in the development and quality control of pharmaceutical products containing desloratadine.
Mechanism of Action
Desloratadineepimpurityahcl exerts its effects by interacting with molecular targets similar to desloratadine. It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This interaction blocks the action of endogenous histamine, leading to temporary relief of symptoms such as nasal congestion and watery eyes .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A precursor to desloratadine with similar antihistamine properties.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
Desloratadineepimpurityahcl is unique due to its specific structure and formation as an impurity in desloratadine formulations. Its presence and concentration are critical for ensuring the safety and efficacy of desloratadine-based medications.
Properties
Molecular Formula |
C19H21Cl2FN2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20ClFN2.ClH/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15;/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2;1H |
InChI Key |
SPCDJKFZRQTXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




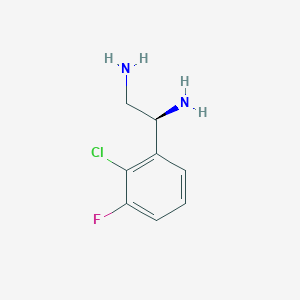
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
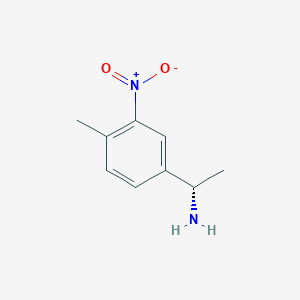
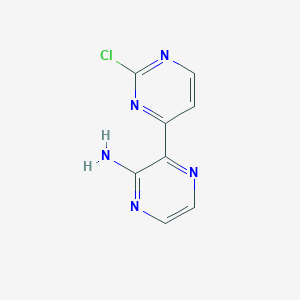

![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
